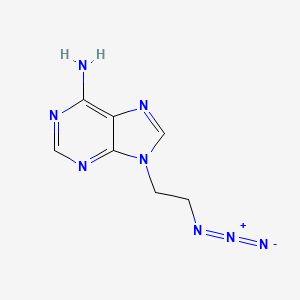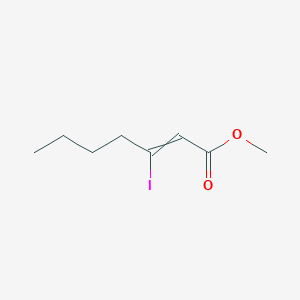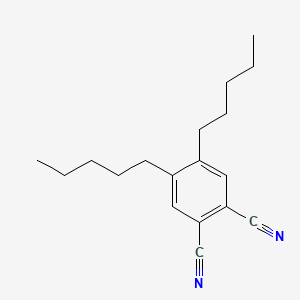
4,5-Dipentylbenzene-1,2-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dipentylbenzene-1,2-dicarbonitrile is an organic compound with the molecular formula C16H22N2 It is a derivative of benzene, featuring two pentyl groups and two nitrile groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dipentylbenzene-1,2-dicarbonitrile typically involves the reaction of 4,5-diiodobenzene-1,2-dicarbonitrile with pentyl magnesium bromide in the presence of a palladium catalyst. . The reaction conditions generally include an inert atmosphere, such as nitrogen or argon, and a temperature range of 80-100°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dipentylbenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pentyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).
Major Products Formed
Oxidation: 4,5-Dipentylbenzene-1,2-dicarboxylic acid.
Reduction: 4,5-Dipentylbenzene-1,2-diamine.
Substitution: Various substituted benzene derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
4,5-Dipentylbenzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug discovery and development.
Wirkmechanismus
The mechanism of action of 4,5-dipentylbenzene-1,2-dicarbonitrile involves its interaction with various molecular targets and pathways. The nitrile groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. Additionally, the pentyl groups contribute to the compound’s hydrophobicity, affecting its solubility and distribution in different environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Diiodobenzene-1,2-dicarbonitrile: A precursor in the synthesis of 4,5-dipentylbenzene-1,2-dicarbonitrile.
4,5-Dichlorophthalonitrile: Another derivative of benzene with similar nitrile functionality.
1,2-Dicyanobenzene: A simpler dinitrile compound with fewer substituents.
Uniqueness
This compound is unique due to the presence of both pentyl and nitrile groups, which impart distinct chemical and physical properties. The combination of these functional groups makes it a versatile compound for various applications in materials science and organic synthesis .
Eigenschaften
CAS-Nummer |
153114-01-3 |
|---|---|
Molekularformel |
C18H24N2 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
4,5-dipentylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C18H24N2/c1-3-5-7-9-15-11-17(13-19)18(14-20)12-16(15)10-8-6-4-2/h11-12H,3-10H2,1-2H3 |
InChI-Schlüssel |
ZKYQLGYLVADCDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC(=C(C=C1CCCCC)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


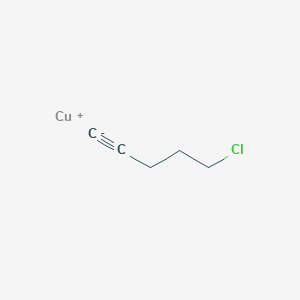
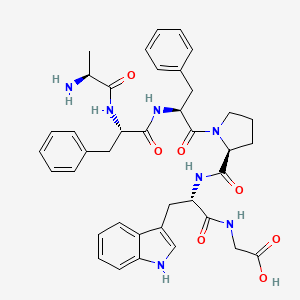
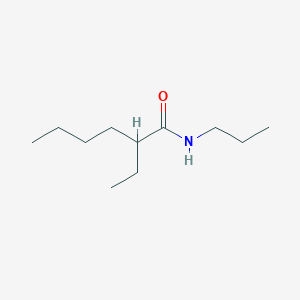
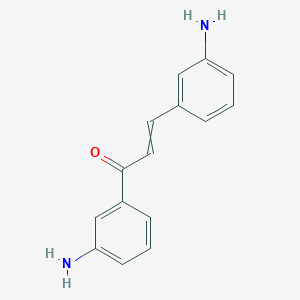

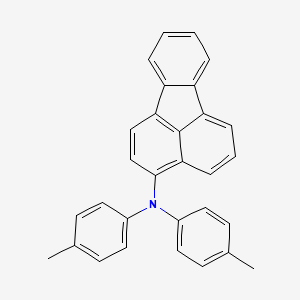
![9-Borabicyclo[3.3.1]nonane, 9-[(phenylthioxomethyl)thio]-](/img/structure/B14272439.png)
![(2S)-2-amino-4-[(4-amino-4-oxobut-2-enoyl)amino]butanoic acid](/img/structure/B14272448.png)
![2,2'-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B14272455.png)
![[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclohexane](/img/structure/B14272457.png)

![2-(1,3-Dithietan-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14272476.png)
